molecular formula C23H26F3N3O3 B2827059 N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 955594-64-6

N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2827059
CAS No.: 955594-64-6
M. Wt: 449.474
InChI Key: WLRDKVAAJMGCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex chemical compound with potential implications in various fields of research. It has been studied for its potential use in the field of plant biology, particularly in relation to the hormone abscisic acid (ABA) .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The crystal structure of the compound in complex with the PYL2 ABA receptor and the HAB1 PP2C revealed that it mediates a gate-latch-lock interacting network .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 340.442. Other physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Dopamine Agonist Properties

Tetrahydroquinoline derivatives have been explored for their dopamine agonist properties. A study synthesized a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, examining their potential for dopamine-like activity. Such compounds, by virtue of their structural similarity, may offer insights into the neuropharmacological applications of the compound , particularly in contexts where dopamine modulation is beneficial (Jacob et al., 1981).

Orexin Receptors and Sleep Modulation

Research on orexin receptors highlights the role of tetrahydroquinoline derivatives in sleep modulation. Blockade of orexin-1 receptors has been shown to attenuate the sleep-promoting effects of orexin-2 receptor antagonism, with implications for understanding sleep mechanisms and developing sleep aids. This application is relevant for compounds targeting orexin pathways for therapeutic purposes (Dugovic et al., 2009).

Anti-inflammatory and Analgesic Agents

Novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies provide a framework for developing new therapeutic agents based on tetrahydroquinoline structures, indicating potential applications in pain and inflammation management (Abadi et al., 2005).

Anticancer Agents

The synthesis and evaluation of diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as potential anticancer agents demonstrate the therapeutic potential of tetrahydroquinoline derivatives against various cancer cell lines. These findings suggest possible applications in oncology, particularly in designing new drugs to target specific types of cancer cells (Fang et al., 2016).

Fluorescent Zinc Sensors

The development of isoquinoline-based TQEN family ligands for fluorescent zinc sensing highlights the utility of tetrahydroquinoline derivatives in biochemical and analytical applications. Such compounds can be used for detecting and quantifying zinc ions, a crucial aspect of studying biological systems and environmental samples (Mikata et al., 2008).

Mechanism of Action

The compound acts as a potent activator of multiple members of the family of ABA receptors . In Arabidopsis, it activates a gene network that is highly similar to that induced by ABA .

Safety and Hazards

The specific safety and hazards associated with this compound are not detailed in the available resources. It’s mentioned that the compound is intended for research use only and not for human or veterinary use.

Future Directions

The compound holds promise for various applications due to its unique properties. The complex crystal structure provides a structural basis for designing the next generation of ABA-mimicking small molecules . It’s envisioned that intervention of ABA signaling by small molecules could help plants to overcome abiotic stresses such as drought, cold, and soil salinity .

Properties

IUPAC Name

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O3/c1-2-13-29-14-3-4-17-15-16(5-10-20(17)29)11-12-27-21(30)22(31)28-18-6-8-19(9-7-18)32-23(24,25)26/h5-10,15H,2-4,11-14H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRDKVAAJMGCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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